5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one
Description
Properties
Molecular Formula |
C16H13NO5 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)chromen-4-one |
InChI |
InChI=1S/C16H13NO5/c1-17-16-13(8-2-4-9(18)5-3-8)15(21)14-11(20)6-10(19)7-12(14)22-16/h2-7,17-20H,1H3 |
InChI Key |
NFLGSYLIUJUHEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
This method involves the reaction of a 2-hydroxyacetophenone derivative with an aldehyde under basic conditions. For the target compound:
-
Starting material : 2,4,6-Trihydroxyacetophenone (to introduce 5,7-dihydroxy groups).
-
Aldehyde : 4-Hydroxybenzaldehyde (to introduce the 4-hydroxyphenyl group at position 3).
Mechanism :
-
Aldol condensation forms a chalcone intermediate.
-
Intramolecular cyclization via oxa-Michael addition yields the chromen-4-one core.
Example :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde, KOH/EtOH, reflux | Chalcone | 60–75% |
| 2 | H2SO4 or BF3·Et2O, cyclization | Chromen-4-one | 50–65% |
Introduction of the Methylamino Group at Position 2
The 2-methylamino group is introduced via nucleophilic substitution or reductive amination .
Bromination Followed by Amination
-
Bromination : Treat the chromen-4-one with N-bromosuccinimide (NBS) in CCl4 under radical conditions to brominate position 2.
-
Substitution : React with methylamine (CH3NH2) in DMF at 80°C.
Example :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NBS, AIBN, CCl4, reflux | 2-Bromo derivative | 70% |
| 2 | CH3NH2, DMF, 80°C | 2-Methylamino derivative | 55% |
Direct Amination via Microwave-Assisted Synthesis
A microwave-enhanced approach reduces reaction times:
Functional Group Protection and Deprotection
To prevent undesired reactions during synthesis, hydroxyl groups are protected as acetyl or benzyl ethers .
Protection of 5,7-Dihydroxy Groups
Example :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ac2O, pyridine, rt | 5,7-Diacetyl derivative |
| 2 | NaOH/MeOH, reflux | Free 5,7-dihydroxy groups |
Alternative One-Pot Multicomponent Synthesis
A green chemistry approach utilizes organocatalysts (e.g., Ca(OH)2) for simultaneous ring formation and functionalization:
Procedure :
-
Mix resorcinol (5,7-dihydroxy source), 4-hydroxybenzaldehyde, and methylaminoacetonitrile.
Advantages :
Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 2 and 3 require careful catalyst selection (e.g., Ca(OH)2 favors 3-substitution).
-
Solvent Effects : Ethanol/water mixtures improve solubility of polar intermediates.
-
Catalyst Recycling : Silica-supported amines (e.g., PoPINO) enhance sustainability.
Summary of Synthetic Routes
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Claisen-Schmidt + Amination | Aldol condensation, bromination, substitution | 40–55% | High purity |
| One-Pot Multicomponent | Resorcinol, aldehyde, methylamino nitrile, Ca(OH)2 | 65–80% | Rapid, eco-friendly |
| Microwave-Assisted | Direct amination under microwave irradiation | 60% | Time-efficient |
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes.
Anticancer Properties: Induces apoptosis and inhibits cell proliferation in cancer cells.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s core chromen-4-one scaffold is shared with several pharmacologically active flavonoids. Key structural analogs include:
| Compound Name | Substituents (Positions) | Key Structural Differences |
|---|---|---|
| Genistein (Isoflavone) | 5,7-diOH; 3-(4-OH-phenyl) | Lacks methylamino group at position 2 |
| Apigenin (Flavone) | 5,7-diOH; 2-(4-OH-phenyl) | Phenyl group at position 2 instead of NHCH₃ |
| Daidzein (Isoflavone) | 7-OH; 3-(4-OH-phenyl) | Missing 5-OH and methylamino groups |
| Quercetin (Flavonol) | 3,5,7-triOH; 2-(3,4-diOH-phenyl) | Additional hydroxylation at position 3 |
| Biochanin A (Methoxylated) | 5,7-diOH; 3-(4-OCH₃-phenyl) | Methoxy instead of hydroxyl at phenyl |
Antioxidant and Anti-inflammatory Effects
- Genistein : Exhibits strong antioxidant activity via radical scavenging and upregulation of SOCS3 (suppressor of cytokine signaling 3), suppressing pro-inflammatory cytokines like IL-6 and TNF-α .
- Apigenin : Induces SOCS3 promoter activity (4-fold) and demonstrates anti-inflammatory effects by inhibiting NF-κB .
Estrogenic Activity
- Genistein : Binds estrogen receptor beta (ER-β) with high affinity, modulating cell cycle arrest (p21/p27) and DNA repair pathways .
- Methylamino Derivative: The methylamino group could alter ER binding kinetics or selectivity compared to genistein’s hydroxylated structure.
Enzyme Inhibition
- Tyrosinase Inhibition: Structural analogs with hydroxyl/methoxy substitutions at positions 5,7,3, and 4-phenyl show varying IC₅₀ values (e.g., 15.6 µM for 6,7-diOH-3-(4-OH-phenyl)-chromen-4-one vs. 171.1 µM for 5,7-diOH-3-(2-OCH₃-phenyl)-chromen-4-one) . The methylamino group’s electron-donating effects might enhance metal chelation in the enzyme’s active site.
Drug Efflux Modulation
- Quercetin and Rutin: Inhibit P-glycoprotein (P-gp), enhancing drug bioavailability . The methylamino derivative’s planar structure could similarly interfere with P-gp substrate binding.
Physicochemical Properties
Biological Activity
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one, commonly referred to as a flavonoid compound, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C16H12O6
- Molecular Weight: 300.2629 g/mol
- CAS Registry Number: 1447-88-7
- IUPAC Name: 5,7-dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one
The compound's structure is characterized by multiple hydroxyl groups and a chromenone backbone, which are critical for its biological activity.
Antioxidant Activity
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one demonstrates potent antioxidant properties. It scavenges free radicals effectively, thereby reducing oxidative stress within cells.
Key Findings:
- In vitro studies showed a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells compared to controls.
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antioxidant | Scavenging free radicals | Reduced MDA levels; increased GSH levels |
Anti-inflammatory Effects
This compound modulates key inflammatory pathways such as NF-κB and MAPK. By inhibiting these pathways, it can reduce the production of pro-inflammatory cytokines.
Key Findings:
- A study indicated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in inflammatory models .
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Decreased TNF-alpha and IL-6 production |
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms are still being explored but may involve disruption of bacterial cell membranes.
Key Findings:
- Minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL against Staphylococcus aureus and E. coli.
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | MIC = 50 µg/mL against S. aureus and E. coli |
The biological activities of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's hydroxyl groups contribute to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Pathway Modulation: By inhibiting the NF-κB signaling pathway, the compound reduces the expression of various inflammatory mediators.
- Antimicrobial Action: The disruption of bacterial cell membranes may be mediated by the compound's interaction with lipid bilayers or interference with metabolic pathways.
Case Studies
A notable study evaluated the anti-inflammatory effects of this flavonoid in a model using lipopolysaccharide (LPS) induced inflammation in mice. The results demonstrated a significant reduction in inflammatory markers when treated with varying concentrations of the compound .
Q & A
Basic: What are the standard synthetic routes for preparing 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted chalcones or flavone precursors. For example, a Friedel-Crafts alkylation followed by cyclization under alkaline conditions is a common approach. Key intermediates (e.g., substituted propenones) are characterized via 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight . Solvent systems (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) are optimized to enhance yield .
Advanced: How can regioselectivity issues in the synthesis of 5,7-dihydroxy chromen-4-one derivatives be resolved?
Methodological Answer:
Regioselectivity challenges arise due to competing hydroxylation and methylation patterns. To address this:
- Use Lewis acid catalysts (e.g., AlCl₃) to direct electrophilic substitution .
- Employ protecting groups (e.g., methoxymethyl ethers) for phenolic hydroxyls to prevent undesired side reactions. Deprotection is achieved via acid hydrolysis .
- Monitor reaction progress with HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for characterizing 5,7-dihydroxy chromen-4-one derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Confirms π→π* transitions in the chromen-4-one core (λmax ~250–350 nm) .
- FT-IR : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- 1H/13C NMR : Assigns substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methylamino groups at δ 2.8–3.2 ppm) .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted chromen-4-ones?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is used to:
- Determine bond angles and torsional conformations (e.g., dihedral angles between chromen-4-one and phenyl rings) .
- Identify hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the crystal lattice) .
- Refine data using software like SHELXL and PLATON to resolve disorder in nitro or methylamino substituents .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀) and FRAP tests to evaluate phenolic hydroxyl contributions .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can molecular docking explain the anticancer mechanism of 5,7-dihydroxy chromen-4-ones?
Methodological Answer:
- Target Identification : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
- Binding Affinity Analysis : Compare ΔG values with known inhibitors (e.g., erlotinib) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD/RMSF analysis) .
Advanced: How to address contradictions in solubility and stability data for chromen-4-one derivatives?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolytic byproducts (e.g., demethylation) .
- Co-solvent Systems : Optimize DMSO/water ratios for in vitro assays to prevent precipitation .
Basic: What theoretical frameworks guide the design of chromen-4-one-based drug candidates?
Methodological Answer:
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity .
- Retrosynthetic Analysis : Apply Corey’s method to plan feasible synthetic routes .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .
Advanced: How to validate the purity of 5,7-dihydroxy chromen-4-ones for pharmacological studies?
Methodological Answer:
- HPLC-DAD : Achieve >95% purity using C18 columns (acetonitrile/0.1% formic acid gradient) .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
- TGA/DSC : Monitor thermal decomposition to detect hydrate/solvate impurities .
Advanced: What strategies mitigate fluorescence quenching in chromen-4-one-based probes?
Methodological Answer:
- Structural Modification : Introduce electron-donating groups (e.g., –OCH₃) to enhance quantum yield .
- Solvent Optimization : Use aprotic solvents (e.g., DMF) to reduce H-bonding-induced quenching .
- Time-Resolved Spectroscopy : Differentiate probe fluorescence from background using nanosecond delays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
